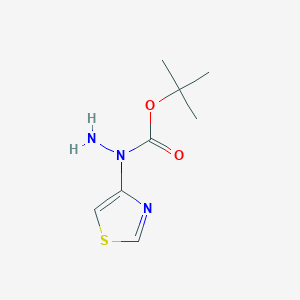
Tert-butyl N-amino-N-thiazol-4-YL-carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-amino-N-thiazol-4-YL-carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a thiazol-4-YL-carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-amino-N-thiazol-4-YL-carbamate typically involves the reaction of tert-butyl isocyanate with 2-aminothiazole. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the production requirements.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl N-amino-N-thiazol-4-YL-carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Tert-butyl N-amino-N-thiazol-4-YL-carbamate has several scientific research applications:
Chemistry: It can be used as a protecting group for amines in peptide synthesis.
Biology: The compound may serve as a building block for the synthesis of biologically active molecules.
Medicine: (triphenylmethyl)amino ....
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-butyl N-amino-N-thiazol-4-YL-carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Tert-butyl isocyanate: Similar in structure but lacks the amino and thiazol-4-YL groups.
2-aminothiazole: A simpler compound without the tert-butyl and carbamate groups.
Ceftolozane: A related compound used in antibiotic synthesis[_{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino ....
Propriétés
Formule moléculaire |
C8H13N3O2S |
|---|---|
Poids moléculaire |
215.28 g/mol |
Nom IUPAC |
tert-butyl N-amino-N-(1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)13-7(12)11(9)6-4-14-5-10-6/h4-5H,9H2,1-3H3 |
Clé InChI |
ROVCUTYRCMCHJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CSC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)

![3-Hydroxymethyl-2-methylimidazo[5,1-b]thiazole](/img/structure/B15359403.png)
![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)





![tert-butyl (3S,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B15359436.png)


![3-Chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B15359467.png)
